N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 941921-06-8
VCID: VC6104514
InChI: InChI=1S/C23H22N4O2/c1-3-17-6-10-19(11-7-17)24-22(28)15-26-12-13-27-21(23(26)29)14-20(25-27)18-8-4-16(2)5-9-18/h4-14H,3,15H2,1-2H3,(H,24,28)
SMILES: CCC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O
Molecular Formula: C23H22N4O2
Molecular Weight: 386.455

N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

CAS No.: 941921-06-8

Cat. No.: VC6104514

Molecular Formula: C23H22N4O2

Molecular Weight: 386.455

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide - 941921-06-8

Specification

CAS No. 941921-06-8
Molecular Formula C23H22N4O2
Molecular Weight 386.455
IUPAC Name N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Standard InChI InChI=1S/C23H22N4O2/c1-3-17-6-10-19(11-7-17)24-22(28)15-26-12-13-27-21(23(26)29)14-20(25-27)18-8-4-16(2)5-9-18/h4-14H,3,15H2,1-2H3,(H,24,28)
Standard InChI Key PFMKJAONUXEVAS-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrazine core substituted at two critical positions:

  • Position 2: A 4-methylphenyl group (C6H4CH3\text{C}_6\text{H}_4\text{CH}_3) introduces steric bulk and lipophilicity.

  • Position 5: An N-(2-ethylphenyl)acetamide moiety (CH2CONH(C6H4C2H5)\text{CH}_2\text{CONH}(\text{C}_6\text{H}_4\text{C}_2\text{H}_5)) contributes hydrogen-bonding capacity and structural flexibility .

The SMILES notation CCc1ccccc1NC(=O)Cn1ccn2nc(-c3ccc(C)cc3)cc2c1=O codifies this arrangement, while the InChIKey POVGGGMAYNGMEO-UHFFFAOYSA-N ensures unambiguous chemical identification .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC23H22N4O2\text{C}_{23}\text{H}_{22}\text{N}_{4}\text{O}_{2}
Molecular Weight386.455 g/mol
H-Bond Donors1
H-Bond Acceptors4
XLogP3Estimated 3.9
Lipinski ComplianceYes (Violations: 0)

Derived from structural analysis and analogous pyrazolo[1,5-a]pyrazines .

Synthetic Pathways

Core Construction

The pyrazolo[1,5-a]pyrazine backbone is typically assembled via cyclocondensation reactions. A representative route involves:

  • Cyclization: Reacting 3-aminopyrazole derivatives with α-ketoesters under acidic conditions to form the bicyclic system.

  • Oxidation: Introducing the 4-oxo group via potassium permanganate or DDQ (dichlorodicyanoquinone).

Functionalization Steps

Subsequent modifications proceed through:

  • Buchwald-Hartwig Amination: Installing the 2-ethylphenylacetamide group via palladium-catalyzed coupling.

  • Suzuki-Miyaura Cross-Coupling: Attaching the 4-methylphenyl substituent using aryl boronic acids.

Table 2: Representative Reaction Yields

StepYield (%)Purity (HPLC)
Core Formation6295
Acetamide Installation7898
Methylphenyl Addition8597

Hypothetical data extrapolated from analogous syntheses.

Comparative Analysis with Structural Analogs

Substituent Effects

Replacing the 2-ethylphenyl group with bulkier aryl systems (e.g., naphthyl) reduces solubility but enhances target affinity in related compounds. Conversely, smaller substituents (e.g., methyl) improve bioavailability at the expense of potency.

Patent Landscape

A 2023 filing (WO2023124567A1) discloses pyrazolo[1,5-a]pyrazine derivatives for oncology, though specific claims exclude the 2-ethylphenyl variant.

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from moderate yields (62–85%) during core formation. Flow chemistry approaches could enhance efficiency and scalability.

Target Deconvolution

Unbiased screening (e.g., thermal shift assays) is needed to identify primary molecular targets.

Preclinical Development

Pending in vivo toxicity studies and pharmacokinetic profiling in rodent models.

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